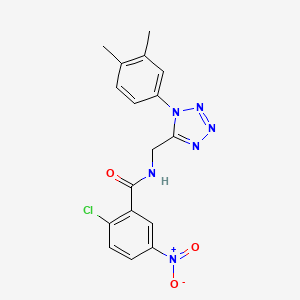

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN6O3/c1-10-3-4-12(7-11(10)2)23-16(20-21-22-23)9-19-17(25)14-8-13(24(26)27)5-6-15(14)18/h3-8H,9H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARRQVNDRGPKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide typically involves multiple steps. One common approach starts with the chlorination of a suitable aromatic precursor, followed by nitration to introduce the nitro group. The tetrazole ring is then formed through a cyclization reaction involving an azide and a nitrile. The final step involves coupling the tetrazole derivative with the chlorinated nitrobenzamide under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Substitution Reactions: The chlorine atom can be substituted by nucleophiles.

- Oxidation and Reduction: The compound can participate in redox reactions.

Table 1: Chemical Reactions Involving 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine atom replaced by nucleophiles | Sodium methoxide |

| Oxidation | Involves conversion to oxidized forms | Hydrogen peroxide |

| Reduction | Conversion to reduced forms | Lithium aluminum hydride |

Biology

The compound has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. Its sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, which is crucial for microbial growth.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its efficacy against various bacterial strains, highlighting its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound's unique structure suggests possible therapeutic effects, including:

- Antimicrobial Properties: Effective against certain bacterial infections.

- Anticancer Activity: Preliminary studies indicate potential as an anticancer agent due to its ability to interfere with cellular processes.

Table 2: Therapeutic Applications of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide

| Application Type | Potential Effects | Research Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | Effective against multiple strains |

| Anticancer | Induces apoptosis in cancer cells | Promising results in vitro |

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its ability to undergo various chemical transformations makes it suitable for creating advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituted Benzamide Derivatives

Two closely related benzamide analogs, 2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide (2C3MP) and 2-chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide (2IP6MP) , were studied for RORγ modulation (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Analogs

Key Findings :

- Substituent Positioning : The 2-chloro-3-methylphenyl group in 2C3MP enables RORγ activation, while the bulky 2-isopropyl-6-methylphenyl group in 2IP6MP abolishes activity. This highlights the sensitivity of RORγ to steric hindrance and substituent orientation .

- Gene Induction : Both the target compound and 2C3MP induce G6PC mRNA expression, but only the target compound’s tetrazole-linked structure shows Th17-specific IL17A/F upregulation .

N,O-Bidentate Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide core but lacks nitro or chloro substituents. Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, contrasting with the pharmacological RORγ targeting of the nitro-chloro-benzamide scaffold .

Comparison with Heterocyclic-Containing Compounds

Tetrazole-Containing Pharmaceuticals

The tetrazole ring in the target compound differs from candesartan cilexetil-related Compound B (), which contains a tetrazole linked to a biphenyl system. While both utilize tetrazoles for stability and hydrogen bonding, the target compound’s 3,4-dimethylphenyl group and nitrobenzamide core direct RORγ agonism, whereas candesartan analogs target angiotensin receptors .

Triazole-Containing Antimicrobials

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () feature a triazole instead of tetrazole. Despite structural similarities (nitrobenzamide core), antimicrobial activity in these compounds underscores the role of heterocycle choice: triazoles enhance antibacterial effects, while tetrazoles in the target compound optimize RORγ binding .

Comparison with Agrochemical Analogs

Chloroacetamide herbicides (e.g., dimethenamid , pretilachlor ; –5) share chloro and alkyl substituents but utilize an acetamide core. The target compound’s benzamide scaffold and nitro group shift its application from pesticidal to pharmacological, emphasizing core structure’s role in biological targeting .

Biologische Aktivität

2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, activity against various targets, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide

- Molecular Formula : C17H15ClN6O3

- Molecular Weight : 386.8 g/mol

The biological activity of this compound is largely attributed to its structural features, particularly the tetrazole ring and the nitrobenzamide moiety. The tetrazole ring can mimic carboxylate groups, allowing it to interact with various enzymes and receptors. This interaction can lead to inhibition of specific enzymatic pathways, impacting cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that recognize carboxylate substrates due to the structural similarity provided by the tetrazole group.

- Receptor Binding : The nitrobenzamide component potentially enhances binding affinity to target receptors, leading to altered signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with nitro substitutions have shown enhanced activity against various bacterial strains.

Antidiabetic Potential

A study on related compounds demonstrated that certain derivatives exhibited notable α-glucosidase inhibitory activity. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced inhibitory potential, with some compounds achieving IC50 values as low as 10.75 ± 0.52 μM .

Case Studies

- Antifungal Activity : A series of synthesized compounds similar to 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide were tested for antifungal properties. Results indicated significant inhibitory effects on fungal growth, suggesting potential applications in treating fungal infections .

- In Vivo Studies : In a mouse model study focusing on immune response modulation, compounds structurally related to this benzamide derivative showed promising results in enhancing immune cell activity against tumor cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the key steps and reaction conditions for synthesizing 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide?

- The synthesis typically involves coupling a tetrazole-containing intermediate (e.g., 1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine) with a substituted benzamide precursor.

- Methodology :

- Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution.

- Employ bases such as K₂CO₃ or triethylamine to deprotonate intermediates and accelerate coupling .

- Monitor reaction progress via TLC or HPLC and purify via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., methyl groups on the phenyl ring, tetrazole protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like nitro (C-NO₂ stretch at ~1520 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

Q. How is the compound’s preliminary biological activity assessed?

- In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microbroth dilution methods .

- Cytotoxicity studies : Use MTT assays on cancer cell lines to evaluate IC₅₀ values .

- Targeted enzyme inhibition : Test interactions with enzymes like cyclooxygenase or kinases via fluorometric assays .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrazole ring be resolved during X-ray diffraction analysis?

- Challenge : Tetrazole rings often exhibit positional disorder due to rotational flexibility.

- Solution :

- Use SHELXL for refinement with restraints on bond lengths and angles .

- Apply multi-conformational modeling and occupancy refinement for disordered atoms .

- Validate with residual density maps and Hirshfeld surface analysis .

Q. What experimental strategies address discrepancies in reported bioactivity data across studies?

- Contradiction Example : Variable IC₅₀ values in anticancer assays.

- Resolution :

- Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Validate purity (>95%) via HPLC and exclude solvent residues (e.g., DMSO) as confounding factors .

- Use orthogonal assays (e.g., apoptosis markers, caspase activation) to confirm mechanisms .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Approach :

- Perform DFT calculations to predict solubility and logP values .

- Dock the compound into target proteins (e.g., PARP-1) using AutoDock Vina to guide structural modifications .

- Simulate metabolic stability with cytochrome P450 isoform models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Issues : Racemization at the amide bond or tetrazole-methyl linkage under high-temperature conditions.

- Mitigation :

- Use chiral catalysts (e.g., BINAP ligands) in coupling steps .

- Monitor enantiomeric excess (ee) via chiral HPLC .

- Optimize solvent systems (e.g., ethanol/water mixtures) to minimize side reactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.